Product packaging for 1-Methylacridine(Cat. No.:CAS No. 54116-90-4)

1-Methylacridine

Cat. No.: B185725
CAS No.: 54116-90-4
M. Wt: 193.24 g/mol
InChI Key: VXGOQVMIGNMUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylacridine is an organic compound with the molecular formula C14H11N and a molecular weight of 193.25 g/mol . This methyl-substituted acridine serves as a versatile building block in chemical synthesis and materials research. A prominent application of this compound is its role as a precursor in the oxidation-based synthesis of acridine-9-carboxylic acid, a valuable scaffold for further functionalization . Furthermore, acridine derivatives like this compound are utilized in the development of advanced materials for scientific instrumentation; for instance, they can be employed in the creation of mixed-mode stationary phases for High-Performance Liquid Chromatography (HPLC), enhancing separation capabilities . Available with a purity of up to 99% , this chemical is offered in packaging suitable for industrial and research scale operations, including 25kg drums . This product is intended for research and industrial applications as a chemical intermediate. It is strictly for laboratory use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N B185725 1-Methylacridine CAS No. 54116-90-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54116-90-4

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

1-methylacridine

InChI

InChI=1S/C14H11N/c1-10-5-4-8-14-12(10)9-11-6-2-3-7-13(11)15-14/h2-9H,1H3

InChI Key

VXGOQVMIGNMUGC-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC3=CC=CC=C3C=C12

Canonical SMILES

CC1=CC=CC2=NC3=CC=CC=C3C=C12

Other CAS No.

54116-90-4
23043-41-6

solubility

6.8 [ug/mL]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Methylacridine and Its Derivatives

Established Synthetic Pathways for 1-Methylacridine and Related Acridine (B1665455) Scaffolds

The foundational methods for constructing the acridine core have been well-established for over a century, with several key named reactions remaining central to the synthesis of this heterocyclic system.

Two of the most traditional and widely recognized methods for the synthesis of the acridine backbone are the Bernthsen acridine synthesis and the Ullmann condensation.

The Bernthsen acridine synthesis involves the condensation of a diarylamine, such as diphenylamine (B1679370), with a carboxylic acid in the presence of a dehydrating agent, typically zinc chloride, at high temperatures. wikipedia.org When diphenylamine is reacted with acetic acid, the product is 9-methylacridine (B196024). prepchem.com The general mechanism is understood to involve a Friedel-Crafts acylation, followed by cyclization and dehydration to form the acridine ring system. researchgate.net The reaction conditions are often harsh, requiring temperatures between 200-270 °C for extended periods. wikipedia.org

The Ullmann condensation provides an alternative route to acridone derivatives, which can then be converted to acridines. This method typically involves the reaction of an N-arylanthranilic acid with a suitable acylating agent, such as polyphosphoric acid (PPA), to induce cyclization. ptfarm.pl The resulting acridone can be subsequently reduced and dehydrated to yield the corresponding acridine. thieme-connect.com

A summary of these conventional routes is presented in the table below.

Synthesis Route Reactants Catalyst/Reagent Key Features
Bernthsen Acridine SynthesisDiphenylamine, Carboxylic Acid (e.g., Acetic Acid)Zinc ChlorideHigh temperatures (200-270 °C), direct formation of 9-substituted acridines.
Ullmann CondensationN-Arylanthranilic AcidPolyphosphoric Acid (PPA)Forms an acridone intermediate which requires further reduction and dehydration.

The synthesis of specific methylated acridine isomers often requires tailored starting materials and reaction conditions.

9-Methylacridine: As previously mentioned, 9-methylacridine is readily synthesized via the Bernthsen reaction of diphenylamine and acetic acid with zinc chloride. prepchem.com A detailed experimental procedure involves heating a mixture of diphenylamine, glacial acetic acid, and anhydrous zinc chloride, followed by purification to obtain the final product. prepchem.com An alternative route is the Friedlander synthesis , where a salt of anthranilic acid is treated with 2-cyclohexenone at 120 °C to yield 9-methylacridine. pharmaguideline.com

10-Methylacridine: The synthesis of 10-methylacridine often proceeds through its oxidized form, 10-methyl-9(10H)-acridone. This derivative can be prepared by the methylation of 9(10H)-acridone using a methylating agent like iodomethane in the presence of a base such as sodium hydride. The nitrogen atom of the acridone is deprotonated, and the resulting anion undergoes nucleophilic substitution with the methylating agent.

This compound, 3-Methylacridine, and 4-Methylacridine: The synthesis of these isomers is more complex and often involves the cyclization of appropriately substituted N-arylanthranilic acids. For instance, the synthesis of this compound can be envisioned to start from N-(o-tolyl)anthranilic acid. Cyclization of this precursor would lead to 1-methylacridone, which could then be converted to this compound. Similarly, N-(m-tolyl)anthranilic acid and N-(p-tolyl)anthranilic acid could serve as precursors for 3-methylacridine and 4-methylacridine, respectively, via their acridone intermediates. The synthesis of these N-substituted anthranilic acids can be achieved through methods like the Buchwald-Hartwig amination. nih.gov A significant challenge in these syntheses is the potential for the formation of isomeric mixtures during the cyclization step, which can complicate purification.

The table below summarizes the precursors for various methylated acridine derivatives.

Methylated Acridine Key Precursor(s) Synthetic Approach
This compoundN-(o-tolyl)anthranilic acidCyclization to acridone, followed by reduction.
3-MethylacridineN-(m-tolyl)anthranilic acidCyclization to acridone, followed by reduction.
4-MethylacridineN-(p-tolyl)anthranilic acidCyclization to acridone, followed by reduction.
9-MethylacridineDiphenylamine and Acetic Acid; Salt of Anthranilic Acid and 2-CyclohexenoneBernthsen Synthesis; Friedlander Synthesis.
10-Methylacridine9(10H)-Acridone and IodomethaneN-methylation of the acridone.

Novel Synthetic Approaches and Derivatization Strategies

In recent years, efforts have been made to develop more efficient and versatile methods for the synthesis of acridine derivatives, including one-pot reactions and novel applications of classic organic reactions.

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation by combining multiple reaction steps into a single procedure without the isolation of intermediates. A notable example is the one-pot synthesis of benzo[c]acridine derivatives through a three-component condensation reaction of an aromatic aldehyde, 1-naphthylamine, and dimedone, often facilitated by a catalyst. scielo.org.mx While not a direct synthesis of this compound, this methodology exemplifies the efficiency of one-pot approaches in constructing complex acridine-based structures. The development of a specific one-pot synthesis for 9-chloro-1-methylacridine-4-carboxylic acid would likely involve a carefully orchestrated sequence of reactions, such as a condensation followed by a cyclization and subsequent functionalization, all within a single reaction vessel.

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, has been adapted for the synthesis of acridine derivatives. wikipedia.org In this context, Friedel-Crafts arylation can be employed to form one of the key carbon-carbon bonds necessary for the acridine ring system. A modern approach involves a tandem arylation/Friedel-Crafts reaction of o-acylanilines with diaryliodonium salts, which can be catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)2). jsynthchem.comjsynthchem.com This method provides a modular and efficient route to various acridine derivatives. The reaction proceeds through the formation of an intermediate that undergoes an intramolecular electrophilic aromatic substitution to close the acridine ring.

Condensation reactions are fundamental to many acridine syntheses. Beyond the classic Bernthsen synthesis, other condensation strategies are employed to build the acridine framework or to functionalize a pre-existing acridine core. For example, diphenylamine can be condensed with chloroform in the presence of a Lewis acid like aluminum chloride to form the acridine ring. pharmaguideline.com Another approach involves the reaction of 9-chloroacridine with various amines, leading to the synthesis of 9-aminoacridine derivatives through a nucleophilic aromatic substitution, which is a type of condensation reaction. ptfarm.pl These reactions highlight the versatility of condensation chemistry in accessing a wide range of substituted acridines.

Solid-Phase Synthesis Methodologies for Acridine Derivatives

Solid-phase synthesis offers a powerful platform for the creation of acridine derivatives, particularly for constructing libraries of compounds like acridine-peptide conjugates. This methodology allows for the efficient assembly of complex molecules by anchoring a starting material to a solid support and sequentially adding building blocks.

A common approach involves the synthesis of a suitable acridine core functionalized with a carboxylic acid, such as 9-anilinoacridine-4-carboxylic acid. This acid can then be activated and coupled to an amino acid or peptide chain that is bound to a solid-phase resin, like a Rink amide resin. Standard Fmoc (9-fluorenylmethyloxycarbonyl) peptide synthesis techniques are employed, where the acridine moiety is attached to the N-terminus of the peptide. This method facilitates the generation of diverse acridine-peptide libraries, which are valuable for screening for specific biological activities, such as nucleic acid binding.

Mechanistic Studies of Chemical Transformations

Formation of N-Alkyl Acridinium (B8443388) Iodides

The formation of N-alkyl acridinium iodides is a quaternization reaction that proceeds through a nucleophilic substitution mechanism. The nitrogen atom in the acridine ring possesses a lone pair of electrons, making it nucleophilic. This nitrogen atom attacks the electrophilic carbon of an alkyl iodide.

The mechanism is typically a direct, one-step SN2 (bimolecular nucleophilic substitution) process. The nucleophilic nitrogen atom displaces the iodide ion, which acts as the leaving group, resulting in the formation of a new carbon-nitrogen bond. This creates the positively charged N-alkyl acridinium cation, with the iodide serving as the counter-ion.

The reactivity in this process can be influenced by the nature of the alkyl iodide; primary alkyl iodides are generally more reactive than secondary or tertiary ones due to less steric hindrance . The reaction can be slow, and in some cases, reducing the acridine to an acridan intermediate first can enhance the nitrogen's reactivity for N-alkylation, followed by oxidation back to the acridinium salt epo.org.

Reactant 1Reactant 2MechanismProduct
This compoundMethyl IodideSN21,10-Dimethylacridinium Iodide
AcridineEthyl IodideSN210-Ethylacridinium Iodide

Oxidation and Reduction Pathways of Methylacridine Compounds

The oxidation and reduction of methylacridine compounds target the core acridine ring system, leading to distinct products depending on the reagents and conditions used.

Oxidation: Oxidation of acridine derivatives, including this compound, typically occurs at the C9 position and the ring nitrogen. A common transformation is the conversion of acridine to acridone. This involves the oxidation of the C9 position to a carbonyl group. Strong oxidizing agents can lead to the cleavage of the rings. For instance, permanganate in an alkaline medium can degrade the acridine nucleus to form quinoline-2,3-dicarboxylic acid.

Reduction: The reduction of the acridine ring can be selective.

Central Ring Reduction: Using reagents like zinc in hydrochloric acid (Zn/HCl) selectively reduces the central pyridine-like ring to yield 9,10-dihydroacridine derivatives.

Outer Ring Reduction: Catalytic hydrogenation, for example using platinum (Pt) as a catalyst, tends to reduce the outer benzene rings.

Complete Reduction: More vigorous conditions with catalysts such as Rhodium on Carbon (Rh/C) can lead to the complete saturation of the entire ring system, yielding octahydroacridine.

Reaction TypeReagent(s)Major Product
OxidationDichromate in Acetic AcidAcridone derivative
OxidationAlkaline KMnO4Quinoline-dicarboxylic acid derivative
ReductionZn/HCl9,10-Dihydroacridine derivative
ReductionCatalytic Hydrogenation (e.g., Pt)Tetrahydro- or Octahydroacridine derivative

Reactivity and Chemical Properties in Non-Catalytic Systems

Electrophilic and Nucleophilic Reactivity of Acridine Derivatives

The electronic nature of the acridine ring, with its nitrogen heteroatom, dictates its reactivity towards electrophiles and nucleophiles. The presence of a methyl group, as in this compound, can modulate this reactivity.

Nucleophilic Reactivity: The acridine ring is electron-deficient, particularly at the C9 position, due to the electron-withdrawing effect of the nitrogen atom. This makes position 9 highly susceptible to nucleophilic attack. Nucleophiles preferentially add to this carbon. For example, reaction with sodium amide (NaNH2) in liquid ammonia yields 9-aminoacridine. The nitrogen atom itself is also nucleophilic and can be attacked by electrophiles, as seen in N-alkylation reactions.

Electrophilic Reactivity: Electrophilic aromatic substitution on the acridine ring is generally difficult because the nitrogen atom deactivates the ring system towards electrophiles. When reactions do occur, they proceed on the outer, more electron-rich benzenoid rings rather than the central pyridine ring. Substitution typically occurs at positions 2 and 7. The presence of an electron-donating group like the methyl group in this compound can increase the electron density of the ring to which it is attached, potentially facilitating electrophilic attack on that ring.

PositionReactivity TypeTypical ReagentRationale
N10NucleophilicAlkyl HalidesLone pair on nitrogen attacks electrophilic carbon.
C9Electrophilic (target for nucleophiles)Nucleophiles (e.g., NaNH2)Electron-deficient carbon due to adjacent nitrogen.
C2, C7Nucleophilic (target for electrophiles)Electrophiles (e.g., Nitrating agents)Benzenoid rings are more electron-rich than the central ring.

Inhibition of Cationic Polymerization by 9-Methylacridine

Cationic polymerization is a type of chain-growth polymerization that proceeds via a cationic active center, such as a carbenium ion wikipedia.org. This process is initiated by electrophiles, often protic acids or Lewis acids libretexts.org.

Basic compounds, particularly amines and nitrogen heterocycles like 9-methylacridine, can act as inhibitors of cationic polymerization researchgate.net. The lone pair of electrons on the nitrogen atom gives the molecule Lewis base character. This allows it to neutralize the cationic species that are essential for the polymerization process.

The inhibition mechanism involves the nucleophilic nitrogen atom of the acridine derivative attacking and quenching either:

The Initiator: The acridine base can react with the electrophilic initiator (e.g., a proton from a protic acid), preventing it from initiating polymerization.

The Propagating Chain End: The acridine can react with the carbocation at the end of the growing polymer chain, terminating its growth.

This termination step is highly effective, and even small amounts of basic impurities can completely halt a cationic polymerization reaction. Therefore, 9-methylacridine serves as a potent inhibitor by acting as a cation scavenger.

Advanced Spectroscopic Characterization and Photophysical Investigations of 1 Methylacridine Systems

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a important technique for probing the electronic structure of molecules. By measuring the absorption of ultraviolet and visible light, we can gain information about the energy differences between electronic states.

The ultraviolet-visible (UV-Vis) absorption spectra of methylacridine derivatives are characterized by distinct absorption bands that provide a fingerprint of the molecule's electronic structure. For instance, a derivative of 1-methylacridine, specifically 4,5-bis[(N-isopropylimidazol-2-ylidene)methyl]acridine, exhibits a two-band absorption spectrum in methanol (B129727), with a strong band appearing around 255 nm and a weaker band at approximately 356 nm. rsc.orgresearchgate.net The latter is characteristic of the acridine (B1665455) chromophore itself. rsc.org Similarly, other acridine derivatives show significant absorption in the 350-450 nm range. researchgate.net The introduction of a 10-methylacridine substituent has been noted to cause a redshift in the maximum absorption wavelength. rsc.org

The intensity of these absorption bands is quantified by the molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a particular wavelength. These values can be determined by plotting absorbance versus concentration, as has been done for acridine derivatives. researchgate.net

Table 1: UV-Vis Absorption Data for a this compound Derivative in Methanol

Feature Wavelength (nm)
Strong Absorption Band ~255
Weak Absorption Band ~356

This table is based on data for 4,5-bis[(N-isopropylimidazol-2-ylidene)methyl]acridine. rsc.orgresearchgate.net

The absorption bands observed in the UV-Vis spectra of methylacridine derivatives correspond to electronic transitions between different molecular orbitals. libretexts.org The most common transitions in these aromatic systems are π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.orgwikipedia.org

In the case of the this compound derivative, 4,5-bis[(N-isopropylimidazol-2-ylidene)methyl]acridine, both the strong absorption band at 255 nm and the weaker band at 356 nm are assigned to π → π* transitions. rsc.org This assignment is often supported by theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the energies of electronic transitions. rsc.orgrsc.org The absorption in the 350-450 nm range for acridine derivatives is typical for transitions between the π-electron energy levels of the acridine ring. researchgate.net

Solvatochromism is the phenomenon where the absorption (or emission) spectrum of a molecule shifts in wavelength depending on the polarity of the solvent. taylorandfrancis.comresearchgate.net This effect arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. taylorandfrancis.commdpi.com

A "positive" solvatochromic effect, or a bathochromic (red) shift, occurs when the excited state is more polar than the ground state. In this case, an increase in solvent polarity leads to greater stabilization of the excited state and a shift to longer absorption wavelengths. taylorandfrancis.commdpi.com Conversely, a "negative" solvatochromic effect, or a hypsochromic (blue) shift, is observed when the ground state is more polar and is stabilized more by polar solvents. mdpi.com

For some acridine derivatives, such as E-9-styrylacridine, the solvent polarity has been shown to have a noticeable effect on the intramolecular charge-transfer (ICT) band, leading to bathochromic shifts in more polar solvents. semanticscholar.org This indicates that for these molecules, the excited state possesses a larger dipole moment than the ground state. The study of solvatochromism provides valuable information about the electronic distribution in both the ground and excited states of the molecule.

Emission Spectroscopy and Luminescence Properties

Emission spectroscopy investigates the light emitted by a molecule after it has been excited by the absorption of light. This phenomenon, known as fluorescence or phosphorescence, provides further details about the excited states of the molecule.

Following excitation, a molecule can relax to the ground state by emitting a photon. The spectrum of this emitted light is the fluorescence emission spectrum. For the this compound derivative, 4,5-bis[(N-isopropylimidazol-2-ylidene)methyl]acridine, excitation at 356 nm in methanol results in an emission peak at 422 nm. rsc.org The difference in energy between the absorption and emission maxima is known as the Stokes shift. rsc.org

The fluorescence quantum yield (Φf or QY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com The quantum yield of the aforementioned this compound derivative in methanol was measured to be 0.04 (or 4%), which is comparable to that of the parent acridine molecule. rsc.org Quantum yields can be determined using a comparative method, where the fluorescence of the sample is compared to a standard with a known quantum yield, such as quinine (B1679958) sulfate. rsc.orghoriba.com The fluorescence quantum yields of acridine derivatives can be influenced by factors such as the presence of quenchers; for example, guanine (B1146940) monophosphate (GMP) has been shown to quench the fluorescence of certain diaminoacridines. nih.gov

Table 2: Photophysical Properties of a this compound Derivative in Methanol

Parameter Value
Emission Maximum (λem) 422 nm
Stokes Shift 4393 cm⁻¹
Fluorescence Quantum Yield (Φf) 0.04

This table is based on data for 4,5-bis[(N-isopropylimidazol-2-ylidene)methyl]acridine. rsc.org

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the excited-state lifetime (τ) of a fluorescent molecule. atto-tec.comiitm.ac.inpicoquant.com The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. iitm.ac.in This is an intrinsic property of the fluorophore, though it can be influenced by its environment. atto-tec.comiitm.ac.in

The TCSPC method involves repeatedly exciting a sample with short pulses of light and measuring the time delay between the excitation pulse and the detection of the first emitted photon. atto-tec.compicoquant.com By collecting the arrival times of many photons, a histogram is constructed that represents the fluorescence decay profile. picoquant.com This decay is often fitted to an exponential function to extract the lifetime.

For the this compound derivative, 4,5-bis[(N-isopropylimidazol-2-ylidene)methyl]acridine, the fluorescence decay in methanol was found to be bi-exponential, indicating the presence of more than one emissive species or excited state conformation. The measured lifetimes were τ₁ = 0.77 ns (with a fractional contribution of 82.73%) and τ₂ = 1.21 ns (with a fractional contribution of 17.27%), resulting in an average lifetime of 0.85 ns. rsc.org These measurements provide crucial information about the dynamics of the excited state and the various deactivation pathways available to the molecule. rsc.orgresearchgate.net

Table 3: Excited-State Lifetimes of a this compound Derivative in Methanol Measured by TCSPC

Component Lifetime (τ) (ns) Fractional Contribution (%)
τ₁ 0.77 ± 0.02 82.73
τ₂ 1.21 ± 0.04 17.27
Average Lifetime (τavg) 0.85

This table is based on data for 4,5-bis[(N-isopropylimidazol-2-ylidene)methyl]acridine. rsc.org

Environmental Sensitivity of Emission (e.g., polarity, H-bonding, pH effects)

The emission properties of this compound and its derivatives are highly susceptible to the surrounding environment, including solvent polarity, the capacity for hydrogen bonding, and pH levels. nih.gov This sensitivity makes them valuable as fluorescent probes for characterizing various chemical and biological systems.

The fluorescence of this compound is significantly influenced by the polarity of the solvent. In nonpolar solvents, the emission spectrum is typically structured, but as the solvent polarity increases, the spectrum becomes broad and unstructured, accompanied by a red shift. This phenomenon is attributed to the stabilization of the more polar excited state by the polar solvent molecules. For instance, the emission of ester conjugates of 9-methylacridine (B196024) is highly sensitive to the polarity of the environment. nih.gov

Hydrogen bonding also plays a crucial role in the emission characteristics of this compound. The presence of hydrogen-bonding solvents can lead to the formation of hydrogen bonds with the nitrogen atom of the acridine ring, which can alter the energy levels of the excited state and, consequently, the emission wavelength and quantum yield. The emission properties of ester conjugates of 9-methylacridine have been found to be highly sensitive to H-bonding. nih.gov

The pH of the solution has a profound effect on the fluorescence of this compound due to the protonation and deprotonation of the acridine nitrogen. In acidic solutions, the nitrogen atom is protonated, forming the 1-methylacridinium ion. This protonated form exhibits different photophysical properties compared to the neutral form present in basic or neutral solutions. For example, in the case of 9-methylacridine, the neutral form is present at a pH higher than its pKa value of 3.8, while the protonated 9-methylacridinium ion exists at lower pH values. researchgate.net This pH-dependent equilibrium between the neutral and protonated species leads to distinct changes in the emission spectra, which can be utilized for pH sensing. nih.govresearchgate.net For instance, the fluorescence of a probe, BA, is completely quenched in water but recovers with strong violet fluorescence upon the addition of acid, demonstrating its potential as a fluorescent pH sensor for highly acidic conditions. researchgate.net

Photoluminescence and Excitation Spectra

The photoluminescence and excitation spectra of acridine derivatives, including this compound, provide valuable insights into their electronic structure and excited-state properties. The photoluminescence spectrum is typically a broad, structureless band, and its characteristics are influenced by the molecular structure and the surrounding environment.

In another example, the steady-state fluorescence of a metmyoglobin-acridine dyad was almost entirely quenched. However, upon the addition of DNA, a fluorescence signal gradually appeared around 440 nm, suggesting an interaction between the acridine moiety and DNA that alters its photophysical properties. nih.govacs.org The fluorescence of acridine derivatives can be significantly affected by their environment. For example, the fluorescence of acridine yellow in a saccharide glass shows non-exponential decay, indicating the presence of at least two distinct populations of excited states. instras.com

The quantum yield of fluorescence is also an important parameter. For certain negatively charged red-emitting acridine dyes in aqueous buffer, the quantum yields were found to be in the range of 2-5%, with large Stokes shifts. acs.org However, in methanol, the quantum yields increased to 17-25% with smaller Stokes shifts, highlighting the significant role of the solvent environment. acs.org

Vibrational and Resonance Spectroscopic Techniques

Surface-Enhanced Raman Scattering (SERS) Characterization

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for obtaining high-quality vibrational spectra of molecules at very low concentrations, down to the femtogram level for some acridine derivatives. sfu.ca This technique has been successfully applied to characterize this compound and related compounds, providing detailed information about their molecular structure and interaction with metal surfaces.

In a SERS study of 9-methylacridine (a structural isomer of this compound), distinct spectral features were observed depending on the pH of the solution. researchgate.net At a pH below its pKa of 3.8, the molecule exists as the protonated 9-methylacridinium ion, while at higher pH, the neutral form predominates. researchgate.net These two species could be distinguished by their SERS spectra. For example, the protonated form exhibited bands at 1270, 1354, and 1582 cm⁻¹, whereas the neutral form showed bands at 1256, 1364, and 1562 cm⁻¹. researchgate.net This demonstrates the sensitivity of SERS in detecting changes in the protonation state of the molecule.

The enhancement mechanism in SERS is largely attributed to the electromagnetic field enhancement near the metal nanoparticle surface and a chemical enhancement due to charge-transfer interactions between the molecule and the metal. The application of SERS extends to the study of interactions between acridine derivatives and biological systems, as well as in the development of sensitive analytical methods. researchgate.netsfu.ca Graphene-based SERS has also been explored for the detection of acridine derivatives. mdpi.com

Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of this compound and its derivatives.

FT-IR Spectroscopy provides information about the vibrational modes of a molecule. For the parent acridine molecule, characteristic FT-IR bands are observed. jsynthchem.com These include stretching vibrations of the aromatic C-H bonds around 3050 cm⁻¹, stretching vibrations of the C=C and C=N double bonds in the 1620 to 1400 cm⁻¹ range, and out-of-plane bending vibrations of the C-H bonds at approximately 735 cm⁻¹. jsynthchem.com In cocrystals of acridine with other molecules, changes in the FT-IR spectra, such as shifts in the vibrational frequencies, can indicate the formation of hydrogen bonds. researchgate.netmdpi.com For acridine derivatives, the presence of specific functional groups will give rise to additional characteristic absorption bands. ijcce.ac.irredalyc.org

NMR Spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, the protons on the acridine core and the methyl group will have distinct chemical shifts. For example, in a derivative, this compound (3ca), the following ¹H NMR signals were reported in CDCl₃: δ 8.85 (s, 1H), 8.23 (d, J = 8.8 Hz, 1H), and 8.08 (d, J = 8.8 Hz, 1H). rsc.org The specific chemical shifts and coupling constants are crucial for assigning the proton signals to their respective positions in the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the acridine ring system and the methyl group are characteristic. For instance, ¹³C NMR data has been reported for various acridine derivatives, allowing for the complete assignment of all carbon signals. jsynthchem.comresearchgate.net

The combination of ¹H and ¹³C NMR, often with the aid of two-dimensional techniques like HMQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. researchgate.net

Interactive Data Table: Spectroscopic Data for this compound and Related Compounds

CompoundTechniqueSolventKey Signals (δ ppm or ν cm⁻¹)Reference
This compound¹H NMRCDCl₃8.85 (s, 1H), 8.23 (d, J=8.8 Hz, 1H), 8.08 (d, J=8.8 Hz, 1H) rsc.org
AcridineFT-IRKBr~3050 (aromatic C-H stretch), 1620-1400 (C=C, C=N stretch), ~735 (C-H oop bend) jsynthchem.com
9-Methylacridine (neutral)SERS1256, 1364, 1562 cm⁻¹ researchgate.net
9-Methylacridinium (protonated)SERS1270, 1354, 1582 cm⁻¹ researchgate.net
4-Chloro-9-methylacridine¹H NMRCDCl₃8.11-8.09 (m, 1H), 8.07 (dd, J=10.8, 5.4 Hz, 3H), 7.77-7.70 (m, 1H), 7.65-7.63 (m, 1H), 7.53-7.47 (m, 1H), 2.98 (s, 3H) jsynthchem.com
4-Chloro-9-methylacridine¹³C NMRCDCl₃148.0, 145.9, 141.6, 133.1, 132.0, 131.6, 130.7, 129.8, 127.3, 126.5, 125.4, 124.2, 123.7, 14.9 jsynthchem.com

Ultrafast Photodynamics and Excited State Processes

Time-Resolved Optical Spectroscopy of Acridine Chromophores

Time-resolved optical spectroscopy is a powerful tool for investigating the ultrafast photodynamics and excited-state processes of acridine chromophores, including this compound. These studies provide crucial information on the lifetimes of excited states, intersystem crossing, and electron and energy transfer processes.

Upon photoexcitation, acridine derivatives can undergo several processes. In a study of reconstituted myoglobin (B1173299) dyads containing a methylacridinium ion, photoinduced intramolecular electron transfer from the excited triplet state of the zinc-myoglobin to the methylacridinium moiety was observed. nih.gov The rate constants for these electron transfer processes were determined using time-resolved techniques. nih.govnara-wu.ac.jp Furthermore, photoirradiation of the methylacridinium moiety led to intramolecular quenching from the excited singlet state, likely through an energy transfer mechanism. nih.govacs.org

Time-resolved fluorescence measurements have been used to study the quenching of the excited singlet states of acridine and its derivatives by various molecules. researchgate.net For example, the fluorescence of acridine yellow in a rigid saccharide glass exhibits non-exponential decay, which was analyzed using multi-wavelength time-resolved spectroscopy to reveal the presence of two discrete populations of excited triplet states. instras.com The temperature dependence of their decay rates allowed for the determination of the energy barriers for the activated decay of the triplet state. instras.com

In another study, the photophysical behavior of acridine in reverse micelles was investigated using time-resolved fluorescence. researchgate.net The results showed a protonation equilibrium between the deprotonated and protonated forms of acridine in the excited state, with distinct lifetimes for each species. researchgate.net Time-resolved area-normalized emission spectra (TRANES) confirmed the presence of both emissive species. researchgate.net

These time-resolved studies are essential for understanding the fundamental photophysical and photochemical processes that govern the behavior of this compound and other acridine derivatives, which is critical for their application in areas such as photosensitizers, fluorescent probes, and photocatalysts.

Intersystem Crossing (ISC) and Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Intersystem crossing (ISC) is a photophysical process involving a non-radiative transition between two electronic states with different spin multiplicities, typically from an excited singlet state (S₁) to a triplet state (T₁). The efficiency of this process is governed by the strength of spin-orbit coupling between the involved states. For many acridine derivatives, ISC is a significant deactivation pathway for the lowest excited singlet state.

In the case of acridine, the mechanism of intersystem crossing is suggested to be a transition from the lowest excited singlet state of (π,π) character, S₁(π,π), to a higher triplet state of (n,π) character, T₂(n,π), followed by rapid internal conversion to the lowest triplet state, T₁(π,π*). oup.com Studies on 9-methylacridine have shown that the triplet quantum yield is temperature-dependent, increasing as the temperature rises in ethanol (B145695). oup.com This suggests an activation energy barrier for the ISC process.

The deactivation pathways for the excited state of acridine, which serves as a model for this compound, include fluorescence, temperature-independent intersystem crossing, and a temperature-dependent, activated intersystem crossing. A study of acridine in a polyvinyl alcohol (PVA) film provided insights into the rates of these processes. oup.com

Table 1: Deactivation Parameters for Acridine in PVA Film oup.com

Parameter Description Value
kf Rate constant for fluorescence 2.6 x 10⁷ s⁻¹
kisc° Rate constant for temperature-independent ISC 1.0 x 10⁷ s⁻¹
kisc(T) Rate constant for temperature-dependent ISC 4.8 x 10⁷ s⁻¹ (at 23 °C)
Φf Fluorescence quantum yield 0.44 (at 23 °C)
ΦST Intersystem crossing quantum yield 0.56 (at 23 °C)

This data is for the parent compound acridine and serves as an illustrative example for the photophysics of the acridine core.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons to generate fluorescence. shuaigroup.net This process relies on an efficient reverse intersystem crossing (rISC) from the T₁ state back to the S₁ state, which is followed by radiative decay to the ground state (S₀). For rISC to be effective, the energy gap between the S₁ and T₁ states (ΔEST) must be very small, typically less than 0.2 eV, allowing for thermal energy to promote the transition. shuaigroup.netresearchgate.net

The general mechanism for TADF involves several key steps:

Photoexcitation from the ground state (S₀) to the first excited singlet state (S₁).

A fast and efficient intersystem crossing (ISC) from S₁ to the first excited triplet state (T₁).

If the ΔEST is sufficiently small, thermal energy can repopulate the S₁ state from the T₁ state via reverse intersystem crossing (rISC). researchgate.net

The repopulated S₁ state then decays radiatively to the ground state, producing delayed fluorescence.

While the TADF mechanism is a subject of extensive research for many acridine-based donor-acceptor molecules used in organic light-emitting diodes (OLEDs), specific studies demonstrating or quantifying TADF in the this compound compound itself are not prominent in the reviewed literature. nih.govnih.gov The efficiency of TADF is highly dependent on molecular structure and the electronic coupling between donor and acceptor moieties, which are not present in the simple this compound molecule. researchgate.net

Pump-Probe Techniques for Electronic Excited State Mapping

Pump-probe spectroscopy is a powerful time-resolved technique used to investigate the dynamics of electronic excited states. mit.eduafs-jena.de The fundamental principle involves using two ultrashort laser pulses. The first pulse, the "pump," excites the sample to a higher electronic state. The second pulse, the "probe," arrives at the sample after a controlled time delay and measures the changes in the sample's optical properties, such as absorption or transmission. edinst.comnih.gov By varying the delay time between the pump and probe pulses, it is possible to map the temporal evolution of the excited states, tracking processes like internal conversion, intersystem crossing, and excited-state absorption. bu.edu

This technique, often referred to as transient absorption spectroscopy or flash photolysis, provides crucial information on:

Excited-State Absorption (ESA): Absorption of the probe pulse by the excited-state population, revealing the energy levels of higher-lying excited states. nih.gov

Ground-State Bleach (GSB): A decrease in the ground-state absorption due to the depletion of the ground-state population by the pump pulse.

Stimulated Emission (SE): Emission induced by the probe pulse from the excited state back to the ground state, which appears as a negative signal in the transient absorption spectrum.

Kinetics: The rise and decay times of these signals provide the rate constants for the various photophysical processes occurring after excitation. edinst.com

In the context of acridine derivatives, pump-probe techniques have been instrumental in elucidating excited-state pathways. For instance, studies on acridine in ethanol using picosecond laser techniques have helped to identify the transient T-T absorption and clarify the intersystem crossing mechanism. oup.com These experiments revealed that after initial excitation, the S₁(π,π) state crosses over to a T₂(n,π) state before relaxing to the lowest T₁(π,π*) state. oup.com

Furthermore, nanosecond laser flash photolysis, a form of pump-probe spectroscopy, has been used to study photoinduced electron transfer in systems containing acridine derivatives. For example, in viologen-linked acridines, where 9-methylacridine was used as a model compound, no transient absorption was seen in aqueous solutions alone. However, in the presence of an electron donor like guanosine, the transient absorption spectrum of the reduced viologen radical cation was clearly observed, confirming the electron transfer process. researchgate.net Similarly, transient absorption spectroscopy has been employed to detect the radical intermediates formed during the photoreduction of methylviologen by 10-methylacridinium (B81027), providing direct evidence for the reaction mechanism. researchgate.net

These examples demonstrate the utility of pump-probe techniques in building a detailed map of the electronic excited states of acridine systems, identifying transient species, and determining the timescales of their formation and decay.

Photoinduced Processes in Confined Environments (e.g., silica-based materials)

The photophysical and photochemical behavior of molecules like this compound can be significantly altered when they are confined within the nano-sized pores, channels, or matrices of silica-based materials such as zeolites or silica (B1680970) nanoparticles. acs.org Confinement can impose geometric constraints, alter local polarity and viscosity, and provide specific interactions with the silica surface (e.g., via silanol (B1196071) groups), leading to changes in excited-state dynamics compared to bulk solution. acs.orgunirioja.es

Key photoinduced processes affected by confinement in silica environments include:

Altered Absorption and Emission Spectra: The interaction of the guest molecule with the silica host can lead to shifts in the absorption and emission spectra (solvatochromism). For instance, interactions with surface silanol groups can stabilize the ground or excited state differently than a solvent cage, causing red or blue shifts. acs.org

Modified Non-Radiative Decay Rates: The rigid environment of a silica matrix can hinder molecular motions, such as rotations or vibrations, that are coupled to non-radiative decay channels. This can lead to an increase in the fluorescence quantum yield and a longer excited-state lifetime. acs.org

Changes in Intermolecular Processes: Confinement can promote or inhibit intermolecular processes like excimer formation or photoinduced electron transfer. The controlled proximity and orientation of molecules within silica pores can facilitate energy transfer, such as Förster Resonance Energy Transfer (FRET), between guest molecules. acs.org

A notable example involves the study of a methylacridine dye within the one-dimensional channels of Zeolite L. acs.org Theoretical calculations showed that the most stable orientation of the dye is with its long and short molecular axes nearly perpendicular to the channel axis, an arrangement primarily dictated by electrostatic interactions with the zeolite framework and co-solvated water molecules. acs.org This defined orientation and the high local concentration of the dye within the zeolite channels were found to significantly influence FRET processes among the guest molecules. acs.org The organized assembly of the dye molecules within the confined space allows for efficient energy migration along the channels. Such studies highlight how the structured environment of a silica-based host can be used to control the photophysical outcomes of an encapsulated chromophore. acs.org

Computational Chemistry and Theoretical Modeling of 1 Methylacridine

Electronic Structure Theory and Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, enabling the investigation of various molecular properties. ekb.egmasterorganicchemistry.com For acridine (B1665455) derivatives like CMAC, extensive DFT studies have been performed, covering a wide range of properties. figshare.comtandfonline.com However, similar studies dedicated to 1-Methylacridine are absent from the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmdpi.com The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netuni-muenchen.de While FMO analyses, including HOMO-LUMO energy gap calculations, have been reported for derivatives like 9-chloro-1-methylacridine-4-carboxylic acid, no such data could be located for this compound itself. figshare.comtandfonline.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govchemtools.orgresearchgate.net The MEP analysis for CMAC has been detailed in the literature, providing insights into its reactivity. figshare.comtandfonline.com In contrast, there are no available MEP mapping studies specifically for this compound.

Non-Linear Optical (NLO) Material Properties

The investigation of Non-Linear Optical (NLO) properties is essential for the development of new materials for photonic and optoelectronic applications. uni-muenchen.dematlantis.comnih.gov Computational methods are used to predict NLO properties like polarizability and hyperpolarizability. While the NLO properties of CMAC have been computationally explored, there is no published research on the NLO characteristics of this compound. figshare.comtandfonline.commasterorganicchemistry.com

Vibrational Wavenumber Simulation and Potential Energy Decomposition Analysis

Vibrational analysis, including the simulation of infrared and Raman spectra and Potential Energy Decomposition (PED) analysis, helps in the characterization and identification of molecular structures. aps.orgrsc.orgbas.bgstackexchange.com Such detailed vibrational studies have been conducted for CMAC, comparing theoretical wavenumbers with experimental data. figshare.comtandfonline.com A similar computational vibrational analysis for this compound could not be found.

Excited State Calculations and Time-Dependent DFT (TD-DFT)

Time-Dependent DFT (TD-DFT) is the primary method for studying the excited states of molecules, predicting electronic transitions, and simulating UV-Vis absorption spectra. analis.com.my While TD-DFT calculations have been applied to understand the photophysical properties of various acridine derivatives, specific excited-state calculations and TD-DFT analysis for this compound are not documented in the reviewed scientific papers.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and interactions of molecules in various environments over time. cresset-group.com

MD simulations can explore the conformational landscape of molecules, revealing the different shapes a molecule can adopt and the energy barriers between them. cresset-group.comarxiv.org For flexible molecules, understanding the accessible conformations is crucial for predicting their properties and interactions. While the acridine core is rigid, the methyl group in this compound has rotational freedom. Furthermore, in complex environments such as when intercalated in DNA or bound to a protein, the entire molecule can undergo significant conformational reorganization.

Molecular dynamics simulations of other complex systems, such as receptor-like kinases, have been used to investigate conformational dynamics and identify structural features important for their function. nih.gov Similar approaches could be applied to this compound to study its conformational preferences in different solvents or when interacting with biological macromolecules. Advanced techniques like adaptive sampling can enhance the efficiency of these simulations by focusing computational resources on under-sampled regions of the conformational space. acellera.com

The solvent environment can have a profound impact on the photophysical properties of molecules. MD simulations are used to model the explicit arrangement and dynamics of solvent molecules around a solute. chemrxiv.org The reorientation time of solvent molecules is a key parameter that influences processes like excited-state intramolecular electron transfer. osti.gov

Simulations of methylacridine dyes in the one-dimensional channels of zeolite L have been performed to understand the anisotropic orientation of the dye within the channels. acs.org These studies show that the orientation is determined by electrostatic interactions with the zeolite framework and the co-solvent, water. acs.org The solvent dynamics in such confined environments are often significantly slower than in the bulk solvent. acs.org For this compound in solution, MD simulations could be used to determine solvent reorientation times and to simulate its behavior at interfaces, providing insights that are crucial for understanding its performance in various applications, such as in sensing or catalysis.

Development of Advanced Computational Methodologies

The development of advanced computational methodologies is crucial for improving the accuracy and efficiency of predictions for complex systems like this compound. One area of development is in photoredox catalysis, where acridinium (B8443388) salts are used as potent photocatalysts. springernature.com Photophysical studies combined with computational modeling guide the design of new acridinium catalysts with tailored properties. scispace.com For example, by understanding the diverging photocatalytic pathways, it is possible to design catalysts with fine-tuned excited-state lifetimes, redox potentials, and photostability. scispace.com

Another advanced approach involves the use of innovative computational techniques to study fleeting excited states. For instance, the screened range separated hybrid (SRSH) functional has been used to calculate the excited state energies and electron densities of acridine radicals with greater accuracy than conventional TD-DFT methods, particularly for solvated donor-acceptor complexes. springernature.com Furthermore, simulation software that incorporates complex photophysical behaviors of fluorophores is being developed to better understand and design single-molecule imaging experiments. nih.govbiorxiv.org These advanced computational tools hold great promise for deepening our understanding of the intricate behavior of this compound and for designing new applications based on its unique properties.

Range-Separated Functionals and Hybrid DFT Procedures

Hybrid Density Functional Theory (DFT) procedures represent a significant advancement in computational chemistry by incorporating a portion of the exact Hartree-Fock (HF) exchange into the exchange-correlation functional. nih.govnih.gov This approach often improves the prediction of various molecular properties compared to pure DFT functionals. nih.gov A further refinement of this strategy is found in range-separated hybrid functionals, which partition the electron-electron Coulomb operator into short-range and long-range components. nih.govnih.gov Typically, the short-range part is described by a DFT exchange functional, while the long-range part is handled by the exact HF exchange. nih.gov This methodology is particularly effective for correcting the long-range self-repulsion error inherent in many approximate functionals, leading to more accurate predictions of charge-transfer excitations, electronic spectra, and properties of radical cations. nih.gov

The selection of the functional and the range-separation parameter (ω) can be "tuned" for a specific system to further enhance predictive accuracy. nih.govresearchgate.netrsc.org Long-range corrected (LC) functionals, such as CAM-B3LYP, are examples of range-separated hybrids that have been successfully applied to study the electronic properties of acridine derivatives. researchgate.netscm.com These functionals are designed to provide the correct asymptotic behavior of the exchange potential, which is crucial for describing excited states and electron-withdrawing or -donating effects. nih.gov

In a theoretical study on the methylacridine cation (MeAcr+), a close analogue of this compound, Time-Dependent DFT (TD-DFT) calculations using the range-separated CAM-B3LYP functional were performed to elucidate its electronic excitation properties. researchgate.net The results were compared with high-level Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) calculations to validate the accuracy of the DFT approach. The study found a satisfactory agreement between the two methods, confirming the utility of range-separated hybrids for modeling the photophysical characteristics of such compounds. researchgate.net

Below is a table summarizing the calculated electronic excitation properties for the isolated methylacridine cation using both EOM-CCSD and TD-CAM-B3LYP methods. researchgate.net

Calculated Electronic Excitation Properties of Isolated Methylacridine (MeAcr+) Cation. researchgate.net
TransitionEOM-CCSDTD-CAM-B3LYP
λ (nm)Oscillator Strength (f)λ (nm)Oscillator Strength (f)
S₀ → S₁367.70.14356.60.17
S₀ → S₂351.40.20342.30.21
S₀ → S₃300.90.00293.90.00
S₀ → S₄258.80.01255.40.01
S₀ → S₅252.01.08248.61.15

Implementation in Open-Source Computational Chemistry Packages

The theoretical methods used to model this compound, including hybrid and range-separated DFT, are implemented in a variety of computational chemistry software packages. wikipedia.org A significant portion of these powerful tools are available as Free and Open Source Software (FOSS), which democratizes access to advanced computational research and education. chemrxiv.org These open-source packages provide a wide array of functionalities, from semi-empirical methods to high-level ab initio calculations, and are developed and maintained by academic and research communities worldwide. github.comameslab.gov

For instance, the General Atomic and Molecular Electronic Structure System (GAMESS) is a widely used open-source package that offers extensive capabilities for DFT calculations, including a variety of hybrid and range-separated functionals. ameslab.gov Similarly, packages like Psi4 and NWChem are also popular open-source choices that provide robust implementations of DFT and other quantum chemical methods, enabling researchers to perform complex simulations on personal computers as well as high-performance computing clusters. github.comccs-psi.org The availability of these methods in FOSS facilitates reproducible research and allows for the direct inspection and modification of the underlying code, fostering innovation in the field. chemrxiv.org

The following table lists some prominent open-source computational chemistry packages capable of performing the types of DFT calculations relevant to the study of this compound.

Selected Open-Source Computational Chemistry Software Packages. wikipedia.orgameslab.govccs-psi.org
Package NameLicenseKey Features Relevant to Acridine Modeling
GAMESSSite License (No Cost)Extensive support for Hartree-Fock, DFT (including hybrid and range-separated functionals), and post-HF methods like MP2 and Coupled-Cluster. ameslab.gov
Psi4LGPLPython-based interface, high-level of customization, support for a wide range of DFT functionals and wave function methods. github.com
NWChemECL 2.0Designed for high-performance parallel computing, scalable for large systems, supports DFT, and molecular dynamics. github.com
CP2KGPLFocus on molecular dynamics and solid-state physics, efficient for large periodic systems using a hybrid Gaussian and plane waves approach. ccs-psi.org

Applications of 1 Methylacridine in Materials Science and Advanced Technologies

Optoelectronic Materials and Devices

The electronic characteristics of the acridine (B1665455) ring system, influenced by the presence and position of the methyl group, make 1-methylacridine derivatives promising candidates for optoelectronic applications. chemblink.com Their ability to absorb and emit light at specific wavelengths is a key attribute for their use in light-emitting devices and other electronic components. chemblink.com

Design and Synthesis of Emitter Molecules for Organic Light-Emitting Diodes (OLEDs)

Acridine derivatives are well-established in OLED technology, with some serving as blue emitters. mdpi.com The design of new emitter molecules often involves incorporating moieties that promote aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), such as tetraphenylethene and triphenylethene, to increase the photoluminescence quantum yields (PLQYs) in the solid state. mdpi.com For instance, tetra-/triphenylethenyl substituted 9,9-dimethylacridine derivatives have been synthesized and investigated for their photophysical, thermal, electrochemical, and electroluminescent properties. mdpi.com These compounds, when used as emitters in non-doped and doped OLEDs, have demonstrated external quantum efficiencies (EQEs) of up to 2.3%. mdpi.com

In a study focused on modulating the properties of donor-acceptor thermally activated delayed fluorescence (TADF) emitters, a series of derivatives of DMAC-TRZ were designed. chemrxiv.org The decoration of the 9,9-dimethylacridine (DMAC) donor with substituted aryl groups was found to affect the emission color and the efficiency of triplet exciton (B1674681) harvesting. chemrxiv.org While electron-withdrawing groups led to a blue-shifted emission and slower reverse intersystem crossing (kRISC) rates, electron-donating groups resulted in a red-shifted emission and faster kRISC rates. chemrxiv.org Notably, OLEDs fabricated with tBuPh-DMAC-TRZ and OMePh-DMAC-TRZ as emitters showed improved EQEmax of approximately 28% compared to the reference DMAC-TRZ devices, highlighting that triplet harvesting was the dominant factor for device efficiency in this case. chemrxiv.org

Emitter CompoundSubstitution on DMACEmission ColorkRISC RateOLED EQEmax
CNPh-DMAC-TRZ4-cyanophenylBlue-shiftedSlowerNot specified
CF3Ph-DMAC-TRZ4-trifluoromethylphenylBlue-shiftedSlowerNot specified
tBuPh-DMAC-TRZtert-butylphenylRed-shiftedFaster~28%
OMePh-DMAC-TRZMethoxyphenylRed-shiftedFaster~28%
DMAC-TRZUnsubstitutedReferenceReferenceLower than 28%

Development of Fluorescent Dyes for Material Characterization

The fluorescence properties of 9-methylacridine (B196024) make it a valuable tool in the development of fluorescent dyes for material characterization. chemblink.com These dyes can be used in sensing applications, such as detecting specific metal ions or environmental pollutants. chemblink.com The synthesis of novel acridine orange dyes incorporating a UV absorber has been reported, and their photophysical properties were investigated. researchgate.net These synthesized dyes demonstrated excellent stability upon exposure to irradiation compared to commercial dyes, an advantage attributed to the presence of the UV absorber within the molecule. researchgate.net

Acridine-based hybrid fluorescent dyes, which combine the acridine chromophore with other functional groups, have gained significant attention for applications in bioimaging and sensing. researchgate.net Efforts have been made to improve the water solubility and biocompatibility of these dyes to facilitate their use in biological imaging. researchgate.net

Advanced Spectroscopic Reporter Systems

Acridine derivatives have been instrumental in the development of advanced spectroscopic reporter systems, particularly for Surface-Enhanced Raman Spectroscopy (SERS).

Acridine-Based Dyes as Near-Infrared Raman Reporter Molecules for SERS

The development of near-infrared (NIR) SERS reporters is crucial for biomedical imaging due to reduced autofluorescence and photobleaching in the NIR window. nih.govrsc.org However, finding suitable Raman reporter molecules that are resonant with NIR laser excitation has been a challenge. nih.govrsc.org To address this, researchers have designed and synthesized a series of polymethine dyes with donor-acceptor-donor (D-A-D) structures based on 10-methylacridine substituents. nih.govrsc.org These dyes exhibit high stability and maximum absorption wavelengths in the NIR region. nih.govrsc.org For example, the maximal absorbing wavelengths of C3AD and C5AD in CH2Cl2 are 804 nm and 908 nm, respectively. rsc.org Increasing the number of methine groups in the polymethine chain leads to a redshift of the absorption wavelength. rsc.org

DyeMaximum Absorption Wavelength (nm) in CH2Cl2
C3AD804
C5AD908

These acridine-based dyes, when used as Raman reporters, provide an intense Raman signal. nih.gov The introduction of a 10-methylacridine substituent contributes to a redshift of the maximum absorption wavelength, although by themselves, they may not produce a SERS effect in the NIR region. rsc.org

Functionalization of Nanomaterials (e.g., Gold Nanostars) with Acridine Moieties

To enhance the SERS signal, acridine-based dyes are often coupled with plasmonic nanomaterials like gold nanostars (AuNSs). nih.govrsc.org The functionalization of AuNSs with these dyes allows for an additional enhancement through Surface-Enhanced Resonance Raman Scattering (SERRS), leading to a strong signal and high sensitivity with a 785 nm excitation. nih.govrsc.org The resulting SERS nanotags, such as AuNS-AD-BSA (gold nanostar–acridine dye–bovine serum albumin), can be detected at sub-picomolar levels. nih.govrsc.org The intensity of these nanotags has been shown to be approximately five times higher than that of a commercial Raman reporter, DTTC. nih.govrsc.org The acridine dyes are thought to bind to the AuNSs via nitrogen atoms. nih.govrsc.org

The process of creating these SERS-active bioconjugates involves several steps:

Synthesis of citrate-capped gold nanospheres, which are used as seeds for the growth of gold nanostars. mdpi.com

Functionalization of the nanostars with a Raman reporter molecule. mdpi.com

Bioconjugation with antibodies and blocking with bovine serum albumin (BSA) to increase specificity. mdpi.com

Photochemical and Energy Conversion Systems

The photochemical properties of this compound and its derivatives are being explored for their potential in energy conversion systems. The photolysis of 9,10-dihydro-9-methoxy-10-methylacridine, a methanol (B129727) adduct of 10-methylacridinium (B81027) chloride, has been shown to yield different products depending on the reaction conditions. oup.com This indicates the potential for these compounds to participate in photochemical reactions that could be harnessed for energy conversion.

Furthermore, the photo-oxidation of the NADH model compound, 9,10-dihydro-10-methylacridine, in the presence of a sensitizer (B1316253) under visible light irradiation has been reported, suggesting its role in photochemical redox reactions. ijbs.com Such reactions are fundamental to many energy conversion schemes. ijbs.comnasa.gov The ability of these systems to promote oxidoreduction reactions suggests their potential application in electrochemical regeneration steps involved in chemical transformations and energy conversion. ijbs.com Research in this area is ongoing, with a focus on developing efficient systems for light-to-chemical energy conversion. ijbs.com

Role in Visible Light Photoredox Catalysis (e.g., as Stoichiometric Reductants)

In the field of visible light photoredox catalysis, which uses light to drive chemical reactions, certain derivatives of methylacridine have been identified as effective stoichiometric reductants. Specifically, 9,10-dihydro-10-methylacridine has been utilized in this capacity. nih.gov In net reductive transformations, a stoichiometric reductant is required to regenerate the photocatalyst or participate directly in the reaction cascade. ethz.chacs.org

A notable example is the reductive dehalogenation of phenacyl bromides, a reaction catalyzed by Tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺). nih.gov In this system, 9,10-dihydro-10-methylacridine serves as the terminal reductant. The process is initiated by a single-electron transfer (SET) from the dihydroacridine to the photoexcited state of the ruthenium catalyst (*[Ru(bpy)₃]²⁺). nih.gov This transfer reduces the catalyst to its more potent Ru(I) state and oxidizes the 9,10-dihydro-10-methylacridine to a radical cation, which ultimately becomes the stable 10-methylacridinium ion. nih.gov The reduced Ru(I) catalyst can then proceed to dehalogenate the substrate, completing the catalytic cycle. nih.gov Dihydroacridine derivatives have also been explored as organo-photoredox catalysts for other transformations, such as the cross-coupling of aryl diazonium salts. researchgate.net

Table 1: Components in the Photoredox Dehalogenation System
ComponentRole in Reaction
[Ru(bpy)₃]²⁺ Photocatalyst
Visible Light Energy Source
9,10-dihydro-10-methylacridine Stoichiometric Reductant
Phenacyl bromide Substrate (electron acceptor)
10-Methylacridinium ion Oxidized Byproduct
Acetophenone Reduced Product

Data sourced from Fukuzumi et al., 1990. nih.gov

Photoinduced Charge Transfer and Energy Transfer in Composite Materials

The planar, aromatic structure of methylacridine and its derivatives makes them suitable candidates for applications involving photoinduced electron transfer (ET) and energy transfer. These processes are fundamental to the development of advanced materials for photonics and solar energy conversion. rp-photonics.comdtic.mil When incorporated into composite materials, such as host-guest systems, the photophysical behavior of methylacridine can be precisely controlled.

Research has demonstrated both intramolecular and intermolecular photoinduced phenomena involving methylacridinium ions. nih.gov In one study, reconstituted myoglobin (B1173299) dyads containing a methylacridinium ion ([AcMe]⁺) were prepared. nih.gov Upon photoexcitation, the triplet state of the zinc-myoglobin was quenched by the [AcMe]⁺ moiety, leading to the formation of a radical pair through electron transfer. nih.gov Subsequent kinetic studies also pointed to a photoinduced energy-transfer reaction from the excited singlet state of the methylacridinium ion. nih.gov

Furthermore, the organization of acridine-based dyes within the nanochannels of zeolitic materials can create highly efficient one-dimensional photonic antenna systems. researchgate.net In these composites, Förster Resonance Energy Transfer (FRET) is the primary mechanism for transporting light energy. libretexts.org FRET is a non-radiative transfer of energy from an excited donor chromophore to an acceptor chromophore through dipole-dipole interactions, a process that is highly dependent on the distance and orientation between the molecules. rp-photonics.comlibretexts.org

Table 2: Examples of Methylacridine in Photoactive Composite Systems
Composite SystemPhotophysical ProcessApplication Area
Methylacridinium-Myoglobin Dyads Photoinduced Electron & Energy TransferBiomolecular Electronics
Methylacridine Dyes in Zeolite L Förster Resonance Energy Transfer (FRET)Photonic Antennas, Light Harvesting
Acridine Dyes in MgAPO-36 One-Dimensional Energy TransferArtificial Photosynthesis

Data sourced from multiple studies on acridine-based composites. nih.govresearchgate.net

Other Specialized Material Applications

Beyond photocatalysis, derivatives of the acridine scaffold are utilized in a variety of specialized roles as material additives, including functioning as light clarifying agents, antioxidants, and anti-corrosive substances. jsynthchem.com

Formulation as Light Clarifying Agents

Acridine derivatives have been identified as having potential use as light clarifying agents. jsynthchem.com In polymer science, clarifying agents are additives designed to improve the optical properties of semi-crystalline polymers like polypropylene. google.com They function by acting as nucleating agents that induce the formation of a high number of small, uniform crystals (spherulites) as the polymer cools from a molten state. google.com Because these spherulites are smaller than the wavelength of visible light, light scattering is minimized, resulting in enhanced transparency and clarity of the final product. google.com While the principle is well-established for other classes of compounds, specific research detailing the performance and mechanism of this compound in this application is limited.

Utilization as Antioxidant Additives

The use of acridine derivatives as antioxidant additives in materials has also been noted. jsynthchem.com Antioxidants are crucial for preventing the degradation of polymers and other organic materials that are exposed to heat, light, and oxygen during processing and use. mdpi.com Degradation often proceeds via a free-radical chain reaction involving alkyl and peroxy radicals. mdpi.com Primary antioxidants, often phenolic compounds, function by donating a hydrogen atom to neutralize these reactive radicals, thereby terminating the degradation cycle. mdpi.comnih.gov The resulting antioxidant radical is stabilized by resonance, rendering it relatively unreactive. The stable aromatic system of the acridine nucleus is well-suited for this radical scavenging role, suggesting a mechanism based on hydrogen atom transfer (HAT). mdpi.comnih.gov

Table 3: General Mechanism of Antioxidant Additives
Radical SpeciesAction of Antioxidant (A-H)Result
R• (Alkyl radical)A-H + R• → A• + RHNeutralization of alkyl radical
ROO• (Peroxy radical)A-H + ROO• → A• + ROOHNeutralization of peroxy radical

This table outlines the general free-radical scavenging mechanism of primary antioxidants.

Application as Anti-Corrosive Substances

Derivatives of methylacridine have demonstrated significant efficacy as corrosion inhibitors for metals in aggressive acidic environments. researchgate.netrsc.org A study investigating 9-substituted acridines found that 9-methylacridine (MA) is an effective inhibitor for the corrosion of mild steel in a 15% hydrochloric acid (HCl) solution. researchgate.netrsc.org

The primary mechanism of inhibition is the adsorption of the methylacridine molecules onto the surface of the steel, which forms a protective film that isolates the metal from the corrosive medium. researchgate.net This adsorption process was found to obey the Langmuir adsorption isotherm and involves a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.netrsc.org Electrochemical studies revealed that these acridine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a predominant effect on the cathodic process. researchgate.net

Table 4: Corrosion Inhibition Efficiency of 9-Substituted Acridines on Mild Steel in 15% HCl
Inhibitor CompoundSubstituent GroupConcentration (ppm)Inhibition Efficiency (η%)
9-Aminoacridine (AA) -NH₂30094.2%
9-Methylacridine (MA) -CH₃30089.4%
9-Carboxyacridine (CA) -COOH30041.9%

Data from weight loss measurements at 30°C. Sourced from Zhang et al. researchgate.net

This data indicates that the nature of the substituent at the 9-position significantly influences the inhibitory performance, with the electron-donating amino and methyl groups providing superior protection compared to the electron-withdrawing carboxyl group. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylacridine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Begin by reviewing classical synthetic pathways, such as Friedel-Crafts alkylation or cyclization of N-methylanthranilic acid derivatives. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. Validate purity via HPLC or GC-MS and confirm structural integrity with 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. Cross-reference protocols from primary literature to identify common pitfalls, such as side reactions or intermediate instability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Combine UV-Vis spectroscopy (to confirm π→π* transitions), FT-IR (for C-N and aromatic C-H stretches), and mass spectrometry (for molecular ion peaks). For NMR, focus on aromatic proton splitting patterns and methyl group shifts (δ2.53.0\delta \sim 2.5-3.0 ppm). Compare data with published spectra in reputable databases (e.g., SDBS or Reaxys) and report deviations with justification (e.g., solvent effects) .

Q. How can researchers ensure the stability of this compound in solution during photophysical studies?

  • Methodological Answer : Conduct stability assays under varying conditions (light exposure, temperature, pH). Use argon/vacuum degassing to minimize oxidation. Monitor degradation via time-resolved absorbance or fluorescence spectroscopy. Include control experiments with stabilizers (e.g., BHT) and report storage recommendations in the supplementary materials .

Advanced Research Questions

Q. How should researchers address contradictions in reported catalytic activity data for this compound in organocatalytic reactions?

  • Methodological Answer : Perform a meta-analysis of literature data to identify variables affecting catalytic efficiency (e.g., substrate scope, solvent polarity). Replicate key studies under standardized conditions, documenting exact molar ratios, mixing rates, and temperature gradients. Use statistical tools (e.g., ANOVA) to quantify variability and propose mechanistic hypotheses (e.g., solvent-coordination effects) to reconcile discrepancies .

Q. What computational chemistry methods are most effective for predicting the electronic properties of this compound, and how do they compare with experimental results?

  • Methodological Answer : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps and ionization potentials. Validate against experimental cyclic voltammetry and UV-Vis data. Discuss limitations, such as solvent effects in simulations, and provide error margins in comparative tables .

Q. What strategies mitigate aggregation-induced quenching in this compound-based fluorescent probes?

  • Methodological Answer : Introduce steric hindrance via substituents (e.g., tert-butyl groups) or encapsulate the compound in micellar systems. Characterize aggregation using dynamic light scattering (DLS) and fluorescence lifetime imaging microscopy (FLIM). Compare quantum yields in monomeric vs. aggregated states and propose design rules in the discussion section .

Q. How can researchers resolve conflicting mechanistic proposals for this compound’s role in singlet oxygen generation?

  • Methodological Answer : Use time-resolved electron paramagnetic resonance (TR-EPR) to detect transient radical intermediates. Correlate with Stern-Volmer quenching studies using known singlet oxygen scavengers (e.g., sodium azide). Publish raw kinetic data and computational modeling outputs in open-access repositories to enable peer validation .

Methodological Best Practices

  • Data Reprodubility : Document all synthetic and analytical procedures in SI, including raw instrument settings (e.g., NMR pulse sequences, HPLC gradients) .
  • Literature Review : Use platforms like SciFinder or Web of Science with search terms like "this compound AND synthesis" or "photophysical properties" to ensure comprehensive coverage. Apply MeSH terms for interdisciplinary studies .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for proprietary applications) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.